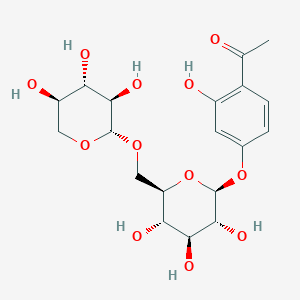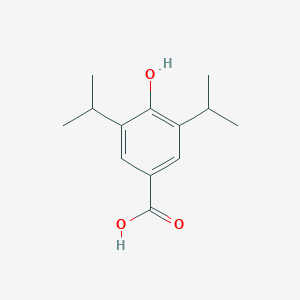
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide, also known as YAG-NIP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is composed of six amino acids and is commonly used as a research tool in biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is not fully understood. However, it is believed to work by binding to specific proteins and altering their function. It has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to modulate the function of ion channels, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using SPPS techniques. However, one limitation of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is its high cost compared to other research tools. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. One area of focus is the development of new therapeutic agents based on the structure of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. Another area of interest is the use of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide as a tool to study the regulation of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide and its potential applications in various fields.
Conclusion:
In conclusion, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using SPPS techniques and has a wide range of applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments, there are several future directions for research on this peptide.
Synthesemethoden
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to the resin followed by the addition of each subsequent amino acid. The peptide chain is then cleaved from the resin and purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has a wide range of applications in scientific research. One of its primary uses is as a tool to study the structure and function of proteins. It has been used to investigate the binding sites of various proteins and to identify potential drug targets. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been used in studies on the regulation of protein-protein interactions and the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
156125-05-2 |
|---|---|
Produktname |
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Molekularformel |
C29H40N6O6 |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |
InChI-Schlüssel |
ODDBDWLXIVIEMG-YGOYIFOWSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
Kanonische SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
Andere CAS-Nummern |
156125-05-2 |
Synonyme |
peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



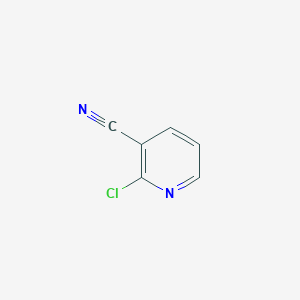
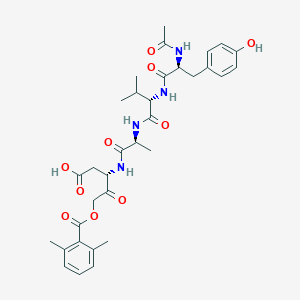
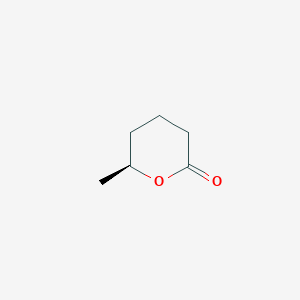



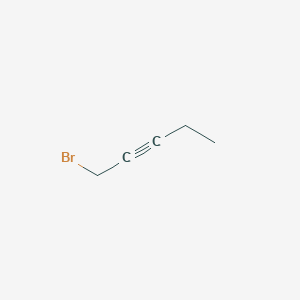
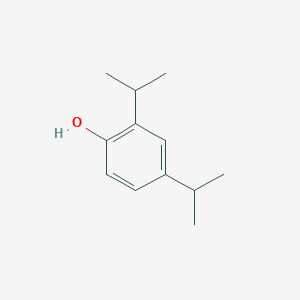
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)

